Benzimidazoline-1-propionitrile, 3-(1-(3,3-diphenyl-4-oxohexyl)-4-piperidyl)-2-oxo-
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: This compound lacks the chlorine atom present in 3-Chlorobenzo[b]thiophene-2-carboxylic acid, which can affect its reactivity and properties.
3-Bromobenzo[b]thiophene-2-carboxylic acid: This compound has a bromine atom instead of a chlorine atom, which can also influence its chemical behavior.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific structure and reactivity, which make it suitable for certain applications and reactions that other similar compounds may not be able to perform as effectively.
Properties
CAS No. |
97656-45-6 |
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Molecular Formula |
C33H36N4O2 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
3-[2-oxo-3-[1-(4-oxo-3,3-diphenylhexyl)piperidin-4-yl]benzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C33H36N4O2/c1-2-31(38)33(26-12-5-3-6-13-26,27-14-7-4-8-15-27)20-25-35-23-18-28(19-24-35)37-30-17-10-9-16-29(30)36(32(37)39)22-11-21-34/h3-10,12-17,28H,2,11,18-20,22-25H2,1H3 |
InChI Key |
GIDLYDYOCHTMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN1CCC(CC1)N2C3=CC=CC=C3N(C2=O)CCC#N)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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